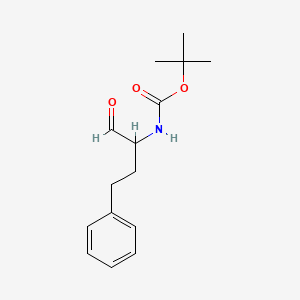

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-oxo-4-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHGMBRMIWBUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611298 | |

| Record name | tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140196-39-0 | |

| Record name | tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Amino Precursors

The initial step often involves the Boc protection of an amino acid derivative such as homophenylalanine or related substrates. This is achieved by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions, yielding the Boc-protected amino acid or amino alcohol.

Formation of Weinreb Amide Intermediate

A key intermediate in the synthesis is the Weinreb amide, which allows for controlled ketone formation upon reaction with organolithium or Grignard reagents.

- The Boc-protected amino acid is coupled with N,O-dimethylhydroxylamine hydrochloride using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-Diisopropylethylamine).

- This step yields the Weinreb amide in high yield (e.g., 91%).

Ketone Formation via Lithioheterocycle or Organometallic Addition

Reduction and Oxidation Steps

- The aldehyde group in intermediates can be selectively reduced to primary alcohols using sodium borohydride or lithium aluminum hydride.

- Alternatively, oxidation of aldehydes to carboxylic acids can be achieved with potassium permanganate or chromium trioxide.

Coupling and Deprotection

- The Boc-protected intermediate can be coupled with other fragments (e.g., peptides or heterocycles) using standard peptide coupling chemistry.

- Boc deprotection is typically done with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine for further reactions.

Example Synthetic Procedure from Literature

Patented Synthetic Routes

A patented process (US Patent) describes coupling Boc-protected amino acids with heterocyclic amines using TBTU and DIPEA in DMF at low temperature, followed by workup and purification to obtain the desired carbamate intermediate.

Another patent describes a phase-transfer catalysis (PTC) alkylation method to prepare related tert-butyl carbamate derivatives, using tetrabutylammonium bromide as catalyst and potassium hydroxide as base in ethyl acetate solvent.

Analytical Data and Reaction Optimization

- The Boc protection and Weinreb amide formation steps are well-established with high yields and reproducibility.

- The ketone formation via lithioheterocycle addition requires careful temperature control and stoichiometry to maximize yield.

- Boc deprotection is straightforward with TFA, but care is needed to avoid side reactions.

- Optimization efforts have focused on reducing reaction times, reagent excess, and improving overall yields.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base | DCM or similar | 0–25°C | Protects amino group |

| Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride, TBTU, DIPEA | DMF | RT | High yield coupling |

| Ketone formation | Lithioheterocycle (2-4 equiv) | THF or ether | −78°C | Requires excess reagent |

| Boc deprotection | Trifluoroacetic acid | DCM | RT | Removes Boc group |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate is a chemical compound with applications in scientific research, including roles as a building block in organic synthesis, a protecting group for amines, and in the study of enzyme mechanisms. It has a role in the production of specialty chemicals and as an intermediate in synthesizing other compounds. More specifically, research has shown its use in creating alpha-helix mimetic structures for treating cancer and fibrotic diseases and as an inhibitor in biochemical processes .

Scientific Research Applications

Tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate is used across various scientific disciplines due to its unique chemical properties. Its applications span from organic chemistry to biology and industry.

Chemistry

- Building Block in Organic Synthesis This compound serves as a fundamental building block in synthesizing complex organic molecules. The synthesis typically involves reacting tert-butyl carbamate with 4-phenylbutan-2-one in the presence of a base like sodium hydride or potassium carbonate and a solvent such as tetrahydrofuran or dichloromethane. The reaction is stirred at room temperature or slightly elevated temperatures until the desired product forms.

- Protecting Group for Amines It is utilized as a protecting group for amines, which is crucial in controlling the reactivity of amino groups during multistep syntheses.

Biology

- Enzyme Mechanism Studies The compound is employed in studying enzyme mechanisms and as a substrate in biochemical assays, allowing researchers to understand enzymatic reactions and pathways.

- Inhibition of Serine Hydrolases Research has explored the use of tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate derivatives, such as 4-oxo-β-lactams, to inhibit serine hydrolases, which are enzymes involved in various physiological processes .

Industrial Applications

- Specialty Chemicals Production It is used in producing specialty chemicals, serving as an intermediate in synthesizing various compounds.

- Pharmaceutical Applications The compound is utilized in creating alpha-helix mimetic structures, which have applications in treating medical conditions such as cancer and fibrotic diseases . It can block the TCF4/β-catenin transcriptional pathway by inhibiting CBP and therefore can be used for the treatment of cancer, especially colorectal cancer, and fibrotic diseases .

Reaction Analysis

Tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate can undergo several types of chemical reactions, which include oxidation, reduction, and substitution.

Types of Reactions:

- Oxidation Oxidation of tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate can form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into its corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups. Nucleophiles like amines or thiols can be used in substitution reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- CAS 87694-53-9 demonstrates the highest similarity (0.82) due to its phenyl-substituted propan-2-yl backbone and Boc protection. The additional methoxy(methyl)amino group may enhance its solubility or alter reactivity compared to the target compound.

Chloro- and Hydroxy-Substituted Derivatives

- This compound is utilized in life sciences research, suggesting biological activity or utility as a synthetic intermediate.

Cyclohexyl and Cyclopentyl Derivatives

- CAS 1330069-67-4 : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate

- CAS 1290191-64-8 : tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

Research Findings and Trends

- Structural Impact on Reactivity : The phenyl group in tert-butyl carbamates enhances aromatic interactions in drug-receptor binding, while cycloaliphatic derivatives improve metabolic stability.

- Synthetic Flexibility : The Boc group’s compatibility with diverse reaction conditions (e.g., acidic cleavage) makes these compounds versatile in multi-step syntheses.

Biological Activity

The compound is synthesized through the reaction of tert-butyl carbamate with 4-phenylbutan-2-one, typically in the presence of bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran or dichloromethane. This method ensures the formation of the desired product under controlled conditions .

Chemical Reactions

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

- Hydrolysis : The carbamate bond can be cleaved to release tert-butanol and an amine.

- Transesterification : It can react with alcohols to form esters.

- Substitution Reactions : The carbamate group can be replaced by nucleophiles, influencing enzyme activity .

Biological Activity

While direct studies on the biological activity of tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate are sparse, it is essential to consider its structural analogs. Carbamates are known for their neuroprotective effects and have been studied for their roles in modulating neurotransmitter levels . The presence of the phenyl group suggests potential interactions with biological targets, indicating that this compound may influence various biochemical pathways.

Potential Biological Mechanisms

The mechanism of action likely involves interactions with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction could affect cellular processes related to growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate | Commonly used as an amine protecting group |

| Boc-protected amino acids | Amino acid derivatives | Provides stability during peptide synthesis |

| Phenyl carbamate | Aromatic carbamate | Exhibits different reactivity due to phenolic character |

| Benzyl carbamate | Aromatic carbamate | Known for better solubility in organic solvents |

tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate stands out due to its combination of bulkiness from the tert-butyl group and the electronic properties from the aromatic structure .

Case Studies and Research Findings

Research has indicated that compounds structurally similar to tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate exhibit significant biological activities. For instance, studies on other carbamates have shown promise in treating conditions like cancer and parasitic infections. Specific findings include:

- Antitrypanosomal Activity : Related compounds have shown efficacy against Trypanosoma brucei, suggesting that similar mechanisms might apply to tert-butyl (1-oxo-4-phenylbutan-2-yl)carbamate .

- Enzyme Inhibition : The interaction of carbamates with cysteine proteases highlights their potential as therapeutic agents against diseases caused by parasites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with activated carbonyl intermediates. For example, reacting tert-butyl carbamate with α-keto esters or halogenated precursors under mild basic conditions (e.g., NaHCO₃ in THF) can yield the target compound . Optimization includes:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : DMAP or HOBt improves coupling efficiency.

Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?

- Safety and Storage Guidelines :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Refer to SDS for specific hazards (e.g., notes no acute toxicity but recommends standard precautions) .

- Storage : Seal in airtight containers at RT (20–25°C) away from moisture and oxidizers. Stability data from similar compounds suggest shelf lives >2 years under inert gas .

Q. What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to confirm carbamate (-NHCOO-) and ketone (C=O) groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- IR : Stretching frequencies at ~1680–1720 cm⁻¹ (C=O) and ~1520 cm⁻¹ (N-H bend).

- MS : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₅H₂₀NO₃: calculated 274.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

- Data Analysis Framework :

- Variable Screening : Compare solvent polarity (e.g., DMF vs. THF), stoichiometry (1:1.2 ratio of amine to carbonyl), and reaction time (4–24 hrs) across studies .

- Case Study : reports 65% yield using THF, while achieved 82% in DMF. Contradictions may arise from incomplete activation of the carbonyl group or competing side reactions.

Q. What computational tools are effective for predicting the biological activity of tert-butyl carbamate derivatives?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). For example, the ketone group may coordinate with catalytic residues .

- QSAR Models : Correlate substituent effects (e.g., phenyl vs. halogenated aryl groups) with inhibitory potency. highlights structural analogs with IC₅₀ values <10 µM against specific targets .

Q. How can researchers address the lack of published toxicity data for novel tert-butyl carbamate derivatives?

- Risk Mitigation Protocol :

- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) as preliminary assessments .

- Extrapolation : Use read-across from structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate in shows low acute toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.